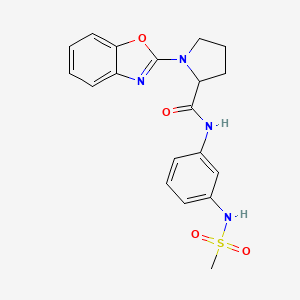

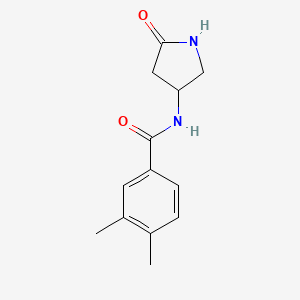

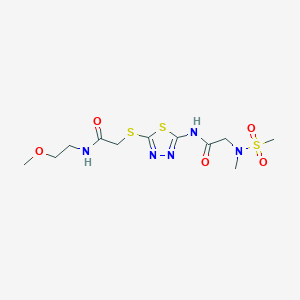

![molecular formula C22H20N4O4 B2615791 3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879447-43-5](/img/structure/B2615791.png)

3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized via a multicomponent reaction of 1,3 diketones (like dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde, through mechanochemical synthesis using a ball-mill . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system containing a pyrimidine ring and a quinoline ring .Chemical Reactions Analysis

In the synthesis of pyrimido[4,5-b]quinolines, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . The reaction is sensitive to the presence of traces of water in the reaction mixture .Applications De Recherche Scientifique

Geometrical Change in Flavoenzyme Models

A study by Kawai, Kunitomo, and Ohno (1996) focused on a flavoenzyme model compound similar in structure to the one you're interested in. They discovered that the lengths of the conjugated bonds in the compound, which are crucial for redox reactions, significantly change due to hydrogen bonding at the pyrimidine ring. This finding could have implications for designing enzyme mimics and understanding their interaction with substrates in scientific research (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Pyrimidoquinoline Derivatives

Damavandi and Sandaroos (2012) reported on the synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives through a one-pot condensation process. This synthesis utilizes a Ti complex in toluene under reflux conditions, demonstrating a method for constructing complex pyrimidoquinoline frameworks that could be of interest in materials science and organic chemistry research (Damavandi & Sandaroos, 2012).

Corrosion Inhibition by Pyrimidoquinolinediones

Research by Verma et al. (2016) explored the use of Arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these compounds can effectively prevent corrosion through adsorption onto the steel surface, potentially offering a new class of materials for corrosion protection in industrial applications (Verma et al., 2016).

Oxidation of Amines by Pyrimidoquinoline Diones

A study conducted by Yoneda et al. (1979) demonstrated that Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) can oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is efficiently recycled, showcases the potential of pyrimidoquinoline diones in synthetic organic chemistry, particularly in the oxidation of amines to useful intermediates (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Multicomponent Synthesis in Ionic Liquids

Ji et al. (2008) described the synthesis of pyrimido[4,5-b]quinoline derivatives through a multicomponent reaction in ionic liquid. This approach highlights the versatility of pyrimidoquinoline compounds in synthesizing diverse heterocyclic structures under environmentally benign conditions, contributing to the field of green chemistry (Ji et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-3-4-13-25-20(14-9-11-15(12-10-14)26(29)30)23-21-18(22(25)28)19(27)16-7-5-6-8-17(16)24(21)2/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKKFEQOQDLYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)